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Compound of Interest

Compound Name: 3-Methylsulfinylphenylboronic acid

Cat. No.: B1417922 Get Quote

An In-Depth Technical Guide to 3-Methylsulfinylphenylboronic Acid: Synthesis,

Characterization, and Application

Introduction
In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand

out as exceptionally versatile building blocks. Their prominence is largely due to their central

role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning

methodology for the construction of carbon-carbon bonds. Beyond this cornerstone application,

the boronic acid moiety offers unique opportunities for designing sensors and stimuli-

responsive materials.

This guide focuses on 3-Methylsulfinylphenylboronic acid, a bifunctional reagent of

increasing interest. This molecule uniquely combines the well-established reactivity of an

arylboronic acid with the distinct chemical properties of a sulfoxide group. The sulfoxide moiety

is not merely a passenger; its polarity, hydrogen bond accepting capability, and potential for

stereogenicity introduce additional layers of functionality that can be exploited in drug design

and materials engineering.

This document serves as a technical resource for researchers, chemists, and drug

development professionals. It moves beyond a simple recitation of data to provide a Senior

Application Scientist's perspective on the practical synthesis, characterization, and utilization of

this compound, emphasizing the causal relationships that underpin key methodological

choices.
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Compound Profile and Physicochemical Properties
3-Methylsulfinylphenylboronic acid is a solid, off-white compound that serves as a stable

and reliable reagent in various synthetic applications. Its structural and physical properties are

summarized below.
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Caption: Chemical structure of 3-Methylsulfinylphenylboronic acid.

Properties Table
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Property Value Reference

CAS Number 1056475-66-1 [1]

Molecular Formula C₇H₉BO₃S [1][2][3]

Molecular Weight 184.02 g/mol [1][3]

Appearance Off-white solid [1]

Storage Conditions
2-8°C, under inert nitrogen

atmosphere
[1]

SMILES String CS(=O)c1cccc(c1)B(O)O [3]

InChI Key
XYLPYIANRLXCDW-

UHFFFAOYSA-N
[3]

Synthesis and Purification
While 3-Methylsulfinylphenylboronic acid is commercially available, an understanding of its

synthesis is crucial for researchers who may need to produce derivatives or scale up

production. A specific, peer-reviewed synthesis protocol is not readily available; therefore, a

robust and logical synthetic route is proposed here, grounded in well-established chemical

transformations. The most efficient strategy involves the selective oxidation of a readily

available thioether precursor.

Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 3-bromothioanisole:

Borylation: Conversion of 3-bromothioanisole to 3-(methylthio)phenylboronic acid via a

lithium-halogen exchange followed by quenching with a borate ester.

Selective Oxidation: Controlled oxidation of the sulfide to the target sulfoxide, carefully

avoiding over-oxidation to the sulfone.[4][5]
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Caption: Proposed synthetic workflow for 3-Methylsulfinylphenylboronic acid.

Detailed Experimental Protocol (Proposed)
Step 2: Selective Oxidation of 3-(Methylthio)phenylboronic acid

Rationale: Direct oxidation of the sulfide precursor is the most convergent approach. Using

hydrogen peroxide in acetic acid is a "green" and effective method that provides high

selectivity for the sulfoxide over the sulfone when the stoichiometry and temperature are

controlled.[5] The acetic acid acts as both a solvent and a catalyst, activating the H₂O₂.

Procedure:

To a solution of 3-(methylthio)phenylboronic acid (1.0 eq) in glacial acetic acid (5-10 mL

per gram of substrate), add 30% aqueous hydrogen peroxide (1.1 eq) dropwise at 0-5°C
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(ice bath).

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically

complete within 1-3 hours.

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution

of sodium sulfite to destroy any excess peroxide.

Extract the aqueous mixture with ethyl acetate (3x volumes).

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford

pure 3-Methylsulfinylphenylboronic acid.

Spectroscopic Characterization (Expected)
Proper characterization is essential to confirm the identity and purity of the synthesized

compound. Boronic acids can present challenges in NMR spectroscopy due to the formation of

cyclic anhydride trimers (boroxines), which can lead to broad peaks or multiple sets of signals.

[1]

Expertise Insight: To obtain sharp, interpretable NMR spectra, it is advisable to run the

sample in a solvent that breaks up these oligomers, such as deuterated methanol (CD₃OD)

or by adding a few drops of D₂O to a DMSO-d₆ sample.[1] This will cause the B(OH)₂

protons to exchange with the solvent, leading to their disappearance from the ¹H NMR

spectrum, but will simplify the aromatic region.

¹H NMR (400 MHz, CD₃OD)
Aromatic Protons (δ 7.5-8.2 ppm): Expect four protons in the aromatic region. The

substitution pattern should give rise to a complex multiplet. The proton ortho to the boronic

acid and meta to the sulfoxide will likely be the most downfield.
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Methyl Protons (δ ~2.7 ppm): A sharp singlet corresponding to the three protons of the

methylsulfinyl group (S(=O)CH₃). The chemical shift is downfield compared to a simple

thioether due to the deshielding effect of the oxygen atom.[6][7]

Boronic Acid Protons (B(OH)₂): This signal will be absent in CD₃OD due to solvent

exchange.

¹³C NMR (100 MHz, CD₃OD)
Aromatic Carbons (δ 120-150 ppm): Expect six signals for the aromatic carbons, although

the C-B signal can be broad or have a lower intensity.

Methyl Carbon (δ ~44 ppm): A single resonance for the methyl carbon of the sulfoxide group.

[6]

FT-IR (ATR)
O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl groups of the

boronic acid.

S=O Stretch (1030-1070 cm⁻¹): A strong, sharp absorption characteristic of the sulfoxide

group.

B-O Stretch (~1350 cm⁻¹): A strong stretch associated with the boron-oxygen bond.

Key Applications and Reaction Protocols
The primary utility of 3-Methylsulfinylphenylboronic acid is as a coupling partner in Suzuki-

Miyaura reactions to introduce the 3-(methylsulfinyl)phenyl moiety into target molecules.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a robust method for forming biaryl compounds and is a cornerstone of

pharmaceutical synthesis.[8][9] The sulfoxide group is generally stable under these reaction

conditions and does not interfere with the catalytic cycle.[10]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling
Rationale: This protocol employs a standard palladium catalyst (Pd(PPh₃)₄), a common

inorganic base (K₂CO₃), and a polar aprotic solvent system suitable for dissolving the

reactants. The base is crucial for activating the boronic acid to form a more nucleophilic

boronate species, which facilitates the transmetalation step.[11]

Procedure:

To an oven-dried reaction flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), 3-
Methylsulfinylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq).

Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates

complete consumption of the aryl halide.

Cool the reaction to room temperature and dilute with water and ethyl acetate.

Separate the layers. Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel to yield the desired

biaryl product.

Safety and Handling
3-Methylsulfinylphenylboronic acid is classified as a hazardous substance and requires

careful handling in a laboratory setting.

Trustworthiness: The following safety information is synthesized from supplier safety data

sheets (SDS) and should be considered authoritative. Always consult the specific SDS for

the material you are handling.

Hazard Classifications:[3]

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

Skin Irritation (Category 2): Causes skin irritation (H315).

Serious Eye Damage (Category 1): Causes serious eye damage (H318).

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May

cause respiratory irritation (H335).

Handling Precautions:
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Work in a well-ventilated fume hood to avoid inhaling dust.

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-

resistant gloves, and safety glasses with side shields or goggles.

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and

thoroughly with water.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1]

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1]

Conclusion
3-Methylsulfinylphenylboronic acid is a valuable synthetic intermediate that provides a

reliable means of incorporating a functionalized phenyl ring into complex molecules. Its utility is

centered on the robust and predictable Suzuki-Miyaura cross-coupling reaction. The presence

of the sulfoxide group offers a secondary point of functionality, potentially influencing solubility,

acting as a hydrogen bond acceptor in biological contexts, or serving as a handle for further

chemical modification. By understanding the principles behind its synthesis, characterization,

and reactivity, researchers can effectively leverage this bifunctional building block to advance

projects in drug discovery, materials science, and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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